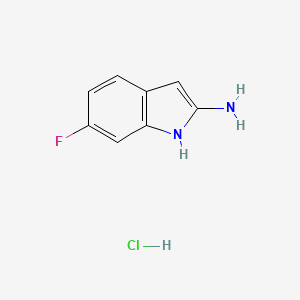

2-Amino-6-fluoroindole hydrochloride

Description

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

6-fluoro-1H-indol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-6-2-1-5-3-8(10)11-7(5)4-6;/h1-4,11H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZQAUCSWMKEDRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 6 Fluoroindole Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-amino-6-fluoroindole hydrochloride reveals several potential synthetic pathways. The primary disconnection strategies involve breaking the bonds of the pyrrole (B145914) ring of the indole (B1671886) nucleus, leading to plausible starting materials.

A logical disconnection of the C2-N1 and C3-C3a bonds points towards precursors that can form the five-membered ring. One common strategy involves the formation of the N1-C2 bond as a key step, often through the cyclization of a substituted aniline (B41778) derivative. For instance, a plausible retrosynthetic route for 2-amino-6-fluoroindole (the free base) would involve the disconnection of the C2-N bond, suggesting a 2-nitro-6-fluoroindole intermediate which can be reduced to the corresponding amine. The 2-nitro-6-fluoroindole itself can be conceptually derived from a suitable ortho-substituted fluoronitrobenzene derivative.

Another strategic disconnection can be made at the C2-C3 bond, which is a feature of syntheses starting from 2-oxindole precursors. This approach would involve the initial synthesis of 6-fluoro-2-oxindole, followed by its conversion to the 2-aminoindole derivative.

Key Precursors for 2-Amino-6-fluoroindole Hydrochloride

Based on the retrosynthetic analysis, several key precursors can be identified for the synthesis of 2-amino-6-fluoroindole hydrochloride. The selection of a specific precursor depends on the chosen synthetic route.

A crucial precursor for a Leimgruber-Batcho-type synthesis is a substituted o-nitrotoluene, specifically 4-fluoro-2-nitrotoluene. This compound contains the necessary fluorine atom at the desired position and a methyl group that can be functionalized to build the pyrrole ring.

For a synthesis proceeding through a 2-oxindole intermediate, 6-fluoro-2-oxindole is the primary precursor. This intermediate can be synthesized from 2-(4-fluoro-2-nitrophenyl)acetic acid through a reductive cyclization. nih.govchemicalbook.com The synthesis of this acetic acid derivative, in turn, starts from commercially available fluorinated benzene (B151609) derivatives.

In another approach, a one-pot synthesis of 2-amino-indole-3-carboxamides has been developed starting from 2-halonitrobenzenes and cyanoacetamides. nih.gov This suggests that a substituted 2-halonitrobenzene, such as 1-chloro-4-fluoro-2-nitrobenzene, could serve as a key precursor for a direct synthesis of the 2-aminoindole core.

The following table summarizes the key precursors and their corresponding synthetic strategies:

| Precursor | Synthetic Strategy |

| 4-Fluoro-2-nitrotoluene | Leimgruber-Batcho Indole Synthesis |

| 6-Fluoro-2-oxindole | Conversion to 2-aminoindole |

| 1-Chloro-4-fluoro-2-nitrobenzene | One-pot synthesis with cyanoacetamide |

| 4-Fluorophenylhydrazine | Fischer Indole Synthesis |

Classical and Modern Indole Synthesis Approaches

Both classical and modern indole synthesis methods can be adapted for the preparation of fluoroindoles, including the target compound. The Fischer and Leimgruber-Batcho syntheses are prominent examples.

Adaptations of Fischer Indole Synthesis for Fluoroindoles

The Fischer indole synthesis, a reaction between a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions, is a versatile method for preparing substituted indoles. wikipedia.orgalfa-chemistry.combyjus.comsynarchive.com For the synthesis of 6-fluoroindoles, 4-fluorophenylhydrazine is the logical starting material.

The general mechanism involves the formation of a phenylhydrazone, followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia (B1221849). wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org

To synthesize a 2-amino-6-fluoroindole derivative using this method, an appropriate carbonyl compound containing a protected amino group or a precursor to an amino group at the alpha position would be required. For instance, the reaction of 4-fluorophenylhydrazine with an alpha-amino aldehyde or ketone derivative could potentially lead to the desired product. The choice of protecting group for the amino functionality is crucial to withstand the acidic conditions of the Fischer indole synthesis.

While a versatile and widely used method, the Fischer indole synthesis can sometimes lead to mixtures of regioisomers if unsymmetrical ketones are used, and the harsh acidic conditions may not be suitable for all substrates.

Modifications of Leimgruber-Batcho Reaction for Fluoroindole Systems

The Leimgruber-Batcho indole synthesis is a milder and often higher-yielding alternative to the Fischer synthesis, particularly for indoles unsubstituted at the 2- and 3-positions. wikipedia.orgclockss.orgyoutube.com This method starts with an o-nitrotoluene derivative, which is first condensed with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.org Subsequent reductive cyclization of the enamine yields the indole. wikipedia.org

This methodology is well-suited for the synthesis of 6-fluoroindole (B127801) from 4-fluoro-2-nitrotoluene. The nitro group is reduced, typically using catalysts like Raney nickel or palladium on carbon, leading to an in-situ cyclization to form the indole ring. wikipedia.orgclockss.org

A direct synthesis of 2-amino-6-fluoroindole via a modified Leimgruber-Batcho approach is not straightforward. However, this method is highly effective for producing the 6-fluoroindole core, which could then be functionalized at the 2-position in a subsequent step.

A one-pot, two-step method for the synthesis of 2-amino-indole-3-carboxamides has been reported, which can be seen as an adaptation of the principles of the Leimgruber-Batcho synthesis. nih.gov This process involves the reaction of a 2-halonitrobenzene with a cyanoacetamide to form an intermediate, which is then subjected to a reductive cyclization using reagents like zinc or iron in the presence of an acid. nih.gov This approach directly installs the 2-amino group and could be a viable route to 2-amino-6-fluoroindole derivatives.

Introduction of Fluorine Substituents

The introduction of fluorine onto the indole ring can be achieved either by starting with a pre-fluorinated precursor or by direct fluorination of the indole nucleus.

Direct Electrophilic Fluorination Strategies

Direct electrophilic fluorination of an indole ring is a powerful strategy for the synthesis of fluoroindoles. This approach involves the reaction of an indole derivative with an electrophilic fluorinating agent. A variety of such reagents are available, with N-fluorosulfonimides like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being commonly used due to their relative stability and safety.

The regioselectivity of electrophilic fluorination on the indole ring is influenced by the electronic properties of the substituents already present on the ring. In general, the C3 position of indole is the most nucleophilic and therefore the most susceptible to electrophilic attack. To achieve fluorination at other positions, such as C6, the C3 position may need to be blocked, or the directing effects of other substituents must be exploited.

For the synthesis of 2-amino-6-fluoroindole, a direct fluorination approach would likely involve the fluorination of a 2-aminoindole precursor. However, the presence of the amino group at the C2 position would significantly influence the regioselectivity of the fluorination, potentially directing the incoming electrophile to other positions on the ring. Therefore, a more common and predictable strategy is to start with a benzene derivative that already contains the fluorine atom at the desired position, as described in the sections on Fischer and Leimgruber-Batcho syntheses.

Nucleophilic Fluorination Pathways

Nucleophilic fluorination is a fundamental strategy for introducing fluorine into organic molecules, involving the displacement of a leaving group by a fluoride (B91410) ion (F⁻). nih.gov While direct nucleophilic aromatic substitution (SNAr) on an unactivated benzene ring is challenging, the reaction can be facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group.

In the context of synthesizing a 6-fluoroindole precursor, a hypothetical nucleophilic fluorination pathway could involve a suitably substituted benzene derivative. For instance, a precursor like 4-chloro-3-nitrophenol (B1362549) could be subjected to a nucleophilic substitution reaction using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at elevated temperatures. The nitro group would activate the ring towards substitution. However, for the synthesis of 6-fluoroindole itself, this approach is less common than methods that begin with commercially available fluorine-containing precursors. The construction of the indole ring from an already fluorinated starting material is generally more efficient and regioselective.

Indole Ring Construction from Fluorine-Containing Precursors

A more prevalent and efficient strategy for the synthesis of 6-fluoroindole involves the construction of the heterocyclic ring using a starting material that already possesses the fluorine atom at the desired position. Several classic indole syntheses can be adapted for this purpose, utilizing fluorine-substituted anilines or related compounds.

Fischer Indole Synthesis: This is one of the most widely used methods for indole synthesis. wikipedia.orgbyjus.com The process involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. alfa-chemistry.com To obtain 6-fluoroindole, the synthesis would commence with 4-fluorophenylhydrazine. This precursor can be prepared from 4-fluoroaniline (B128567) via diazotization followed by reduction. The 4-fluorophenylhydrazine is then condensed with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form a hydrazone. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) induces a chemeurope.comchemeurope.com-sigmatropic rearrangement and cyclization, ultimately yielding the 6-fluoroindole ring system after the elimination of ammonia. diva-portal.org

Leimgruber-Batcho Indole Synthesis: This method offers a versatile alternative to the Fischer synthesis and is particularly useful for preparing indoles that may be sensitive to the harsh acidic conditions of the former. A modified Leimgruber-Batcho approach can be used for 6-substituted-5-fluoroindoles and can be adapted for 6-fluoroindole. The synthesis typically starts with a substituted nitrotoluene. For 6-fluoroindole, one would begin with 4-fluoro-2-nitrotoluene. This precursor is reacted with a dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine. The nitro group of this intermediate is then reduced, commonly using iron powder in acetic acid or catalytic hydrogenation, which triggers a spontaneous cyclization to afford the 6-fluoroindole product.

| Indole Synthesis Method | Fluorinated Precursor | Key Reagents | Product |

| Fischer Indole Synthesis | 4-Fluorophenylhydrazine | Aldehyde/Ketone, Acid Catalyst (e.g., PPA, ZnCl₂) | 6-Fluoroindole |

| Leimgruber-Batcho Synthesis | 4-Fluoro-2-nitrotoluene | DMF-DMA, Reducing Agent (e.g., Fe/AcOH) | 6-Fluoroindole |

| Bischler-Möhlau Synthesis | 4-Fluoroaniline | α-Halo-ketone | 2-Substituted-6-fluoroindole |

Strategies for Amino Group Incorporation

Once the 6-fluoroindole nucleus is formed, the next critical step is the introduction of the amino group at the C-2 position. This can be achieved through several distinct chemical strategies.

A classic method for introducing an amino group onto an aromatic ring is through nitration followed by reduction. organic-chemistry.orgbeilstein-journals.org Direct electrophilic nitration of the indole ring typically occurs at the C-3 position. To achieve substitution at C-2, a multi-step strategy is often required.

One plausible pathway involves the C-2 lithiation of an N-protected 6-fluoroindole (e.g., N-Boc or N-phenylsulfonyl protected). This lithiated intermediate can then be quenched with a nitrating agent like dinitrogen tetroxide (N₂O₄) at low temperatures to install the nitro group selectively at the C-2 position. researchgate.net Following the successful nitration, the protecting group is removed, and the 2-nitro-6-fluoroindole is subjected to reduction. A variety of reducing agents can be employed for the conversion of the nitro group to a primary amine, including catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media, or iron in acetic acid. libretexts.orgresearchgate.net

| Step | Reaction | Typical Reagents | Intermediate/Product |

| 1 | N-Protection | Boc₂O or PhSO₂Cl | N-Protected-6-fluoroindole |

| 2 | C-2 Nitration | n-BuLi, then N₂O₄ | 2-Nitro-N-protected-6-fluoroindole |

| 3 | Deprotection | TFA (for Boc) | 2-Nitro-6-fluoroindole |

| 4 | Reduction | H₂, Pd/C or SnCl₂/HCl | 2-Amino-6-fluoroindole |

An alternative to nitration is the introduction of an azide (B81097) group (N₃), which can be readily reduced to a primary amine. This pathway often begins with the halogenation of the indole C-2 position. An N-protected 6-fluoroindole can be brominated or iodinated at the C-2 position. The resulting 2-halo-6-fluoroindole can then undergo a nucleophilic substitution reaction with an azide source, such as sodium azide (NaN₃). This SN2-type reaction displaces the halide to form 2-azido-6-fluoroindole. libretexts.org

The final step is the reduction of the azide. This transformation is efficiently carried out using several methods, including catalytic hydrogenation (H₂ over Pd/C) or with lithium aluminum hydride (LiAlH₄). libretexts.org This approach avoids the potentially harsh conditions of nitration.

Reductive amination is a powerful method for forming amines from carbonyl compounds. libretexts.orgorganic-chemistry.org To apply this strategy for the synthesis of 2-Amino-6-fluoroindole, the corresponding carbonyl precursor, 6-fluoroindolin-2-one (also known as 6-fluorooxindole), is required.

The protocol involves the reaction of 6-fluorooxindole (B1364620) with an aminating agent, such as ammonia or a protected amine equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired 2-amino product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. tu-dortmund.de The reaction is typically performed in a single pot, providing an efficient route to the target amine. libretexts.org

Modern cross-coupling reactions provide direct methods for forming C-N bonds, offering a powerful tool for the post-functionalization of the pre-formed 6-fluoroindole ring. The Buchwald-Hartwig amination is a premier example of such a transformation. wikipedia.orgrug.nl

This strategy requires the synthesis of a 2-halo-6-fluoroindole, typically 2-bromo- or 2-chloro-6-fluoroindole, which serves as the electrophilic coupling partner. This intermediate is then reacted with an amine source, such as ammonia or a protected ammonia equivalent (e.g., benzophenone (B1666685) imine), in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos). libretexts.orgdiva-portal.org A base, such as sodium tert-butoxide, is required to facilitate the catalytic cycle. This method allows for the direct and often high-yielding installation of the amino group at the C-2 position, showcasing the power of transition-metal catalysis in complex molecule synthesis. diva-portal.org

One-Pot and Multicomponent Reaction Approaches

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. These strategies are highly valuable for the construction of complex molecular architectures.

Tandem reactions that combine different transformations in a sequential manner are powerful tools in organic synthesis. A tandem Mannich/Diels–Alder sequence can be employed to rapidly assemble complex heterocyclic systems incorporating an indole nucleus. rsc.orgdtu.dkrsc.orgscilit.com While a direct application to 2-Amino-6-fluoroindole is not explicitly detailed in the literature, the general approach involves the reaction of an indole, an aldehyde, and an amine to form a Mannich base, which then undergoes an intramolecular or intermolecular Diels-Alder reaction.

This sequence allows for the construction of polycyclic indole derivatives with high stereocontrol. rsc.org The indole, acting as a nucleophile, attacks an in-situ generated imine (from the aldehyde and amine), leading to the Mannich adduct. This intermediate, if appropriately designed with a diene or dienophile, can then participate in a Diels-Alder cycloaddition. The versatility of this method allows for the introduction of various substituents on the indole ring and the other components, making it a plausible, albeit complex, strategy for accessing highly functionalized indole cores. rsc.org

Table 1: Examples of Tandem Mannich/Diels-Alder Reactions for Indole Scaffolds

| Indole Nucleophile | Aldehyde/Amine Components | Reaction Conditions | Core Structure Formed | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Furfurylamine-derived Schiff base | THF, 70 °C | Indolyl-octahydro-3a,6-epoxy-isoindole | 56-72 | rsc.org |

| 5-Methoxyindole | Furfurylamine-derived Schiff base | THF, 70 °C | 5-Methoxyindolyl-octahydro-3a,6-epoxy-isoindole | 65 | rsc.org |

| 6-Fluoroindole | Generic aldehyde and amine | Hypothetical | Functionalized 6-fluoroindole derivative | N/A | N/A |

The development of catalyst-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive metal catalysts. For the synthesis of 2-aminoindoles, several catalyst-free approaches have been explored, typically relying on the inherent reactivity of the starting materials under specific reaction conditions.

One such strategy involves the annulation of ynamides with anthranils. This metal-free [3+2] annulation provides a straightforward and atom-economical route to a diverse range of 2-aminoindoles. acs.org The reaction proceeds in good to excellent yields and tolerates a variety of functional groups. While not specifically demonstrated for a 6-fluoro substituted substrate, the broad scope of this reaction suggests its potential applicability.

Another approach is the direct deamination reaction occurring during a Mannich-type synthesis, which has been developed for the catalyst-free synthesis of 2-vinylquinolines. rsc.org This suggests that under thermal conditions, transformations that typically require a catalyst can sometimes proceed efficiently. Multicomponent reactions involving nitroepoxides and thiourea (B124793) derivatives have also been shown to proceed without a catalyst to form 2-iminothiazoles, highlighting the potential for catalyst-free multicomponent strategies in heterocycle synthesis. nih.gov

Catalytic Systems and Reaction Conditions

Catalysis plays a pivotal role in modern organic synthesis, enabling transformations that would otherwise be difficult or impossible. The synthesis of 2-Amino-6-fluoroindole hydrochloride can be approached through various catalytic systems.

Transition metals, particularly palladium, gold, and cobalt, are widely used to catalyze the formation of the indole ring and the introduction of functional groups. mdpi.com Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been applied to the synthesis of indoles. mdpi.com For instance, the synthesis of 2-aminoindoles can be achieved through Pd(II)-catalyzed heteroannulation of N-alkynyl-2-haloanilides with amines. acs.org Gold catalysts have also emerged as powerful tools for the synthesis of 2-aminoindoles via the annulation of ynamides. acs.org

Cobalt-catalyzed reactions have also been employed for indole synthesis, often involving C-H activation strategies. mdpi.com The introduction of a fluorine atom can be achieved using transition-metal-catalyzed fluorination reactions, often employing electrophilic fluorine sources. nih.gov

Table 2: Transition Metal-Catalyzed Synthesis of Substituted Indoles

| Catalyst | Starting Materials | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Au(I)/CuCl₂ | Anilines and Ynamides | One-pot hydroamination/oxidative cyclization | 2-Aminoindoles | Good | researchgate.netrsc.org |

| Pd(II) | N-alkynyl-2-haloanilides and Amines | Heteroannulation | 2-Aminoindoles | Varies | acs.org |

| Co(III) | Ortho-alkenylanilines | Cross-dehydrogenative coupling | Indoles | Good | mdpi.com |

| Pd(0) | N-allenyl-2-iodoanilines and CO₂ | Carboxylation/cyclization | 2-(Trifluoromethyl)indoles | Varies | mdpi.com |

Green chemistry principles aim to reduce the environmental impact of chemical processes. The use of ionic liquids and microwave irradiation are prominent examples of green chemistry methodologies applied to indole synthesis.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. nih.gov ILs have been used to promote the synthesis of 3-substituted indoles in multicomponent reactions. rsc.orgnih.govresearchgate.net For example, Brønsted acidic ionic liquids can efficiently catalyze the Michael addition of indoles to α,β-unsaturated ketones. mdpi.com While specific applications to 2-amino-6-fluoroindole are not documented, the versatility of ILs suggests their potential in facilitating such syntheses under environmentally benign conditions. rsc.org

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, increase yields, and improve product purity. nih.govtandfonline.com This technique has been successfully applied to a wide range of indole syntheses, including classical named reactions and metal-catalyzed cyclizations. nih.gov The synthesis of fluorinated heterocycles, including indoles, has been shown to be more efficient under microwave irradiation. nih.goveurekaselect.com For example, microwave-assisted condensation reactions can be used to prepare complex heterocyclic systems in a fraction of the time required by conventional heating. nih.gov

Table 3: Green Chemistry Approaches in Indole Synthesis

| Methodology | Catalyst/Medium | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquids | [bmim][HSO₄] | One-pot three-component synthesis of 3-substituted indoles | Recyclable, non-halogenated, efficient | rsc.org |

| Ionic Liquids | [PyN(CH₂)₄SO₃H][p-CH₃PhSO₃] | Michael addition of indoles | Recyclable catalyst, mild conditions | mdpi.com |

| Microwave Irradiation | Various catalysts | Condensation, cyclization, cross-coupling | Reduced reaction times, increased yields | nih.govtandfonline.com |

| Microwave Irradiation | None (solvent-free) | Michael addition | High yield, environmentally friendly | tandfonline.com |

Isolation and Purification Techniques for Complex Indole Derivatives

The isolation and purification of the final product are critical steps in any synthetic sequence. For complex indole derivatives, particularly polar hydrochloride salts, a combination of techniques is often required to obtain the desired compound in high purity.

Chromatography: Column chromatography is a standard method for the purification of organic compounds. For indole derivatives, silica (B1680970) gel is a common stationary phase, with eluents typically being mixtures of hexanes and ethyl acetate (B1210297), or dichloromethane (B109758) and acetone. acs.org The polarity of the eluent can be adjusted to achieve optimal separation. For more polar compounds, reverse-phase chromatography may be more suitable.

Crystallization/Recrystallization: Crystallization is a powerful technique for purifying solid compounds. researchgate.net The choice of solvent is crucial and is often determined empirically. For hydrochloride salts of amines, which are often highly soluble in water, recrystallization from organic solvents like ethanol, 2-propanol, or mixtures with diethyl ether can be effective. researchgate.netrochester.edu In some cases, the hydrochloride salt can be prepared and crystallized in a one-pot procedure from the free base, which can be advantageous for compounds sensitive to oxidation. google.com The process of crystallization can be optimized by controlling factors such as temperature, solvent ratio, and cooling rate to maximize yield and purity. researchgate.netnih.govnih.gov

Extraction: Liquid-liquid extraction is commonly used during the work-up of a reaction to separate the product from impurities based on their differential solubility in immiscible solvents. For indole derivatives, extraction with solvents like dichloromethane or ethyl acetate is common. acs.org The pH of the aqueous phase can be adjusted to facilitate the separation of acidic or basic compounds. For a basic compound like 2-amino-6-fluoroindole, it would be expected to be soluble in an acidic aqueous solution as its hydrochloride salt, which can be used to separate it from non-basic impurities.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the atomic and molecular structure of a compound. For 2-Amino-6-fluoroindole hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for a complete structural assignment.

The ¹H NMR spectrum of 2-Amino-6-fluoroindole hydrochloride is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring system and the amino group. The presence of the electron-donating amino group at the C2 position and the electron-withdrawing fluorine atom at the C6 position, along with the protonation of the amino group in the hydrochloride salt, will influence the chemical shifts of the aromatic protons.

The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) will show characteristic splitting patterns due to spin-spin coupling. The H7 proton is anticipated to appear as a doublet of doublets due to coupling with H5 and the fluorine atom at C6. Similarly, the H5 proton will likely be a triplet of doublets, coupling with H4 and the fluorine atom. The H4 proton is expected to be a doublet, coupling with H5. The proton at the C3 position will likely appear as a singlet, and the N-H proton of the indole ring will also be present, often as a broad singlet. The protons of the amino group (-NH3+) will likely appear as a broad singlet at a downfield chemical shift due to the deshielding effect of the positive charge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 2-Amino-6-fluoroindole Hydrochloride

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H3 | 6.0 - 6.5 | s | - |

| H4 | 7.0 - 7.5 | d | J(H4-H5) = 8.0 - 9.0 |

| H5 | 6.8 - 7.2 | td | J(H5-H4) = 8.0 - 9.0, J(H5-F) = 9.0 - 10.0 |

| H7 | 7.2 - 7.6 | dd | J(H7-H5) = 1.5 - 2.5, J(H7-F) = 4.0 - 5.0 |

| NH (indole) | 10.0 - 11.0 | br s | - |

The ¹³C NMR spectrum of 2-Amino-6-fluoroindole hydrochloride will display eight distinct signals for the carbon atoms of the indole ring. The chemical shifts are influenced by the electronic effects of the amino and fluoro substituents. The C2 carbon, being directly attached to the amino group, is expected to be significantly deshielded. The C6 carbon, bonded to the fluorine atom, will also exhibit a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). The other carbon atoms of the benzene ring will also show smaller couplings to the fluorine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Amino-6-fluoroindole Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 155 |

| C3 | 95 - 100 |

| C3a | 125 - 130 |

| C4 | 110 - 115 |

| C5 | 115 - 120 (d, JCF ≈ 20-25 Hz) |

| C6 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C7 | 100 - 105 (d, JCF ≈ 4-5 Hz) |

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic compounds. ossila.com The ¹⁹F NMR spectrum of 2-Amino-6-fluoroindole hydrochloride will show a single resonance for the fluorine atom at the C6 position. The chemical shift of this signal is sensitive to the electronic environment of the indole ring. The fluorine signal is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H5, H7, and C6.

Table 3: Predicted ¹⁹F NMR Data for 2-Amino-6-fluoroindole Hydrochloride

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, cross-peaks would be observed between H4 and H5, and between H5 and H7, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for C3, C4, C5, and C7 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons (C2, C3a, C6, and C7a). For example, correlations would be expected from the H7 proton to C5, C6, and C7a.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a valuable tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of 2-Amino-6-fluoroindole hydrochloride will exhibit characteristic absorption bands corresponding to the various functional groups in the molecule. The presence of the hydrochloride salt will significantly influence the N-H stretching vibrations of the amino group. Instead of the typical symmetric and asymmetric stretches of a primary amine, a broad absorption band is expected for the ammonium (B1175870) salt (-NH3+).

Table 4: Predicted FT-IR Absorption Bands for 2-Amino-6-fluoroindole Hydrochloride

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (indole) | 3300 - 3400 | Stretching vibration |

| N-H (ammonium) | 2800 - 3200 (broad) | Stretching vibration |

| C-H (aromatic) | 3000 - 3100 | Stretching vibration |

| C=C (aromatic) | 1600 - 1650 | Stretching vibration |

| C-N | 1250 - 1350 | Stretching vibration |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of 2-Amino-6-fluoroindole hydrochloride, it provides critical information for molecular formula confirmation and the analysis of derivatives.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, which measures mass to the nearest whole number, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers provide mass measurements with extremely high accuracy, typically to within 5 parts per million (ppm). nih.gov This precision allows for the calculation of a unique molecular formula from the exact mass.

For 2-Amino-6-fluoroindole hydrochloride, the protonated molecule ([M+H]⁺) would be analyzed. The instrument measures the mass with sufficient resolution to distinguish it from other potential molecular formulas that might have the same nominal mass. This capability is crucial for confirming the identity of the compound and ruling out isobaric interferences. nih.gov The comparison between the experimentally measured exact mass and the theoretically calculated mass for the proposed formula serves as a primary method of structural confirmation.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₈FN₂ |

| Adduct | [M+H]⁺ |

| Calculated Exact Mass | 151.0666 u |

| Measured Exact Mass | 151.0669 u |

| Mass Error | 2.0 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, compounds must be volatile and thermally stable to be analyzed by GC. Aminoindoles, like other amino acids, are polar and non-volatile due to the presence of the amino group. Therefore, a derivatization step is required to increase their volatility. nih.gov

The derivatization process involves chemically modifying the polar functional groups, primarily the amino (-NH₂) group. A common method is silylation, where active hydrogens are replaced with a nonpolar group, such as a tert-butyldimethylsilyl (TBDMS) group using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Another approach is a two-step reaction involving esterification of any carboxylic acid groups followed by acylation of amino and hydroxyl groups. nih.govresearchgate.net

Once derivatized, the now-volatile 2-Amino-6-fluoroindole derivative is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which shows a unique fragmentation pattern, is used for identification and quantification.

| Parameter | Value |

|---|---|

| Derivative | N,N-bis(tert-butyldimethylsilyl)-2-Amino-6-fluoroindole |

| Retention Time (min) | 12.5 |

| Molecular Ion (m/z) | 378 |

| Key Fragment Ions (m/z) | 321 ([M-57]⁺), 249, 150 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, angles, and the packing of molecules in the crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is a technique used to determine the detailed atomic and molecular structure of a compound in its solid state. The process requires a high-quality single crystal of the material. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. researchgate.net By analyzing the positions and intensities of these diffracted spots, it is possible to generate a three-dimensional map of the electron density within the crystal.

From this electron density map, the positions of individual atoms can be determined, revealing the exact molecular structure. mdpi.com The analysis also yields fundamental crystallographic information, such as the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). For 2-Amino-6-fluoroindole hydrochloride, SC-XRD would provide unequivocal proof of its structure, including the conformation of the molecule and the location of the hydrochloride counter-ion. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.42 |

| b (Å) | 27.61 |

| c (Å) | 12.50 |

| β (°) | 93.24 |

| Volume (ų) | 3241.5 |

| Z (Molecules per unit cell) | 8 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A primary output of SC-XRD analysis is the precise measurement of geometric parameters within the molecule. This includes the distances between bonded atoms (bond lengths), the angles between adjacent bonds (bond angles), and the rotational angles around bonds (torsion angles). researchgate.net

This data is fundamental for confirming the chemical connectivity and understanding the molecule's conformation. For 2-Amino-6-fluoroindole hydrochloride, SC-XRD would provide exact values for the C-C, C-N, C-F, and N-H bond lengths, as well as the bond angles that define the geometry of the fused indole ring system. These experimental values can be compared with theoretical values from computational models to assess structural strain or unusual electronic effects.

| Parameter | Value |

|---|---|

| C2-N2 (Å) | 1.38 |

| C6-F1 (Å) | 1.36 |

| N1-C2-N2 (°) | 110.5 |

| C5-C6-F1 (°) | 119.2 |

| C7-C6-F1 (°) | 118.8 |

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules arrange themselves in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by a network of intermolecular interactions. researchgate.net In the case of 2-Amino-6-fluoroindole hydrochloride, the protonated amino group and the chloride anion would be key players in forming strong hydrogen bonds (e.g., N⁺-H···Cl⁻).

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N2-H (Amino) | Cl⁻ (Chloride) | Strong charge-assisted hydrogen bond stabilizing the salt structure. |

| Hydrogen Bond | N1-H (Indole) | Cl⁻ or N2 | Forms chains or sheets connecting molecules. |

| π-π Stacking | Indole Ring | Indole Ring | Parallel or offset stacking of aromatic systems contributing to crystal cohesion. |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements, a direct comparison can be made with the theoretical values calculated from the expected molecular formula. For 2-Amino-6-fluoroindole hydrochloride (C₈H₈ClFN₂), this analysis is crucial for confirming the successful synthesis and the correct stoichiometric incorporation of all constituent elements, including the fluorine and the hydrochloride salt.

The theoretical elemental composition of 2-Amino-6-fluoroindole hydrochloride is calculated based on its molecular formula and atomic weights of its constituent elements. A comparison between these theoretical values and the experimentally determined values provides a measure of the sample's purity and confirms its elemental stoichiometry.

Table 1: Theoretical vs. Experimental Elemental Analysis of 2-Amino-6-fluoroindole hydrochloride

| Element | Theoretical % | Experimental % |

| Carbon (C) | 51.49 | Data Not Available |

| Hydrogen (H) | 4.32 | Data Not Available |

| Chlorine (Cl) | 18.99 | Data Not Available |

| Fluorine (F) | 10.18 | Data Not Available |

| Nitrogen (N) | 15.01 | Data Not Available |

Note: Specific experimental data for the elemental analysis of 2-Amino-6-fluoroindole hydrochloride is not publicly available in the searched resources.

Chromatographic Purity Assessment (TLC, HPLC)

Chromatographic techniques are indispensable for evaluating the purity of a chemical compound by separating it from any impurities, starting materials, or by-products. Thin-Layer Chromatography (TLC) offers a rapid and qualitative assessment of purity, while High-Performance Liquid Chromatography (HPLC) provides a more detailed, quantitative analysis.

Thin-Layer Chromatography (TLC)

TLC is a widely used method for monitoring the progress of a reaction and for the initial assessment of a compound's purity. A small amount of the sample is spotted onto a stationary phase (typically a silica (B1680970) gel plate), and a solvent system (mobile phase) is allowed to move up the plate. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The purity is indicated by the presence of a single spot, and the retention factor (Rf), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Table 2: TLC Analysis of 2-Amino-6-fluoroindole hydrochloride

| Parameter | Value |

| Stationary Phase | Silica Gel |

| Mobile Phase | Data Not Available |

| Rf Value | Data Not Available |

Note: Specific experimental conditions and the Rf value for 2-Amino-6-fluoroindole hydrochloride are not available in the searched resources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture. The sample is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. The time it takes for a compound to elute from the column is known as its retention time (tR), which is a characteristic identifier. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for a precise determination of purity.

Table 3: HPLC Purity Analysis of 2-Amino-6-fluoroindole hydrochloride

| Parameter | Value |

| Column | Data Not Available |

| Mobile Phase | Data Not Available |

| Flow Rate | Data Not Available |

| Detection Wavelength | Data Not Available |

| Retention Time (tR) | Data Not Available |

| Purity (%) | Data Not Available |

Note: Detailed experimental parameters and results from the HPLC analysis of 2-Amino-6-fluoroindole hydrochloride are not specified in the available literature.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is the preferred method for calculating the electronic structure of many-body systems, like the title compound.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. By calculating the forces on each atom, the algorithm adjusts the atomic positions until a minimum on the potential energy surface is located. For a flexible molecule like 2-amino-6-fluoroindole, a conformational analysis is also essential to identify the various low-energy conformers and determine the global minimum structure, which is the most stable conformation.

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely orbital to accept electrons, acting as an electrophile. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following data are hypothetical examples for illustrative purposes, as specific data for 2-amino-6-fluoroindole is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.80 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ² / 2η).

Table 2: Illustrative Global Reactivity Descriptors (Note: The following data are hypothetical examples for illustrative purposes.)

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 5.80 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.217 |

| Electrophilicity Index (ω) | 2.66 |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the electron density surface, using a color scale to indicate regions of varying electrostatic potential. researchgate.net Typically, red colors denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.net Green and yellow areas represent regions of neutral potential. The MEP map is an invaluable tool for predicting the sites of electrophilic and nucleophilic reactions, as well as for understanding hydrogen bonding interactions. researchgate.netproteopedia.org

Natural Bonding Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for analyzing hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding orbital or lone pair into an adjacent empty anti-bonding orbital. wisc.edu The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. wisc.edu

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. researchgate.net By analyzing the topology of the electron density, QTAIM can identify and characterize the chemical bonds and other interactions within the molecule. Key parameters at the bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction (e.g., covalent vs. non-covalent). researchgate.net

Hirshfeld surface analysis is a complementary technique used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest atom inside and outside the surface is mapped. This allows for the identification of different types of intermolecular contacts and their relative contributions to the crystal packing. nih.govnih.govresearchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.govnih.gov

Theoretical Spectroscopy Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical investigations provide insights into the vibrational modes, electronic transitions, and magnetic shielding of nuclei, which correspond to FT-IR, UV-Vis, and NMR spectroscopy, respectively.

Predicted FT-IR Vibrational Frequencies

While specific computational studies on the FT-IR spectrum of 2-Amino-6-fluoroindole hydrochloride are not prominently available in the searched literature, the vibrational frequencies can be theoretically predicted using DFT calculations. Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for this purpose. core.ac.ukresearchgate.net

A theoretical frequency calculation for 2-Amino-6-fluoroindole would yield predicted wavenumbers for its characteristic vibrational modes. Key vibrations would include:

N-H Stretching: The amino (-NH2) group typically exhibits symmetric and asymmetric stretching vibrations, generally observed in the 3000–3500 cm⁻¹ region. core.ac.uk

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds within the indole (B1671886) ring structure typically appear in the 1400–1600 cm⁻¹ range.

N-H Bending: The scissoring or bending vibration of the -NH2 group is anticipated around 1600 cm⁻¹. core.ac.uk

C-F Stretching: The carbon-fluorine bond would produce a strong absorption band, typically in the 1000-1400 cm⁻¹ region.

C-N Stretching: The stretching of the C-N bond is usually found in the 1250-1380 cm⁻¹ range. core.ac.uk

The predicted vibrational frequencies from these calculations are often scaled to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

UV-Vis Absorption Spectra via Time-Dependent DFT (TD-DFT)

The electronic absorption properties of 2-Amino-6-fluoroindole hydrochloride can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netscirp.org

TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP and a suitable basis set, provide key parameters for each electronic transition, including the excitation energy (which can be converted to wavelength, λmax), oscillator strength (f), and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). bohrium.comrsc.org For molecules in solution, a Polarizable Continuum Model (PCM) is often incorporated to account for solvent effects. scirp.org Although specific TD-DFT data for 2-Amino-6-fluoroindole hydrochloride is not available in the reviewed literature, such calculations would elucidate its electronic structure and predict its absorption maxima.

Computational NMR Chemical Shift Calculation

Predicting NMR chemical shifts through computational methods is crucial for assigning signals and understanding the electronic environment of nuclei. For fluorinated compounds, the ¹⁹F chemical shift is particularly sensitive to its local environment and can be accurately predicted using electronic structure methods. nih.govnih.gov

Studies on fluorinated amino acids and their analogues, including 6-fluoroindole (B127801), have evaluated the performance of various computational methods for calculating ¹⁹F chemical shifts. nih.gov The accuracy depends significantly on the chosen density functional, basis set, and solvation model.

A comprehensive study evaluated 11 density functionals, Hartree-Fock (HF), and MP2 calculations for predicting ¹⁹F chemical shifts. nih.gov The results indicate that certain methods provide better agreement with experimental values. For instance, the BH and HLYP functional with a 6–31+G* basis set and the CPCM solvent model, as well as the ωB97X functional with the same basis set and the SMD solvent model, were found to be among the most accurate for predicting absolute ¹⁹F NMR shifts. nih.gov

| Method (Functional) | Basis Set | Solvation Model | Mean Absolute Error (ppm) |

|---|---|---|---|

| BH and HLYP | 6-31+G | CPCM | 2.7 |

| ωB97X | 6-31+G | SMD | 2.9 |

| HF (scaled) | 6-31+G | CPCM | 3.0 |

| MP2 | 6-31+G | CPCM | 3.7 |

| B3LYP (scaled) | 6-31+G(d,p) | N/A (Gas Phase) | 2.1 |

Data for B3LYP is from a separate study on general fluorinated aromatic compounds for comparison. nih.gov

These computational approaches allow for the reliable prediction of ¹⁹F chemical shifts, aiding in the structural characterization and analysis of fluorinated molecules like 2-Amino-6-fluoroindole. nih.govrsc.org

Studies of Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netjournaleras.com Theoretical calculations using DFT are a primary method for investigating the NLO response of a molecule before its synthesis and experimental characterization.

The key parameters that define a molecule's second-order NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net These properties can be calculated using DFT functionals such as B3LYP or long-range corrected functionals like CAM-B3LYP, often with large basis sets to accurately describe the electronic distribution. bohrium.comrsc.org

While specific NLO studies for 2-Amino-6-fluoroindole hydrochloride were not found, a computational investigation would involve:

Geometry Optimization: Obtaining the minimum energy structure of the molecule.

Frequency Calculation: To confirm the structure is a true minimum and to compute NLO properties.

Calculation of NLO Parameters: The output provides the tensor components for α and β, from which the average values are determined.

A large value for the first-order hyperpolarizability (β) suggests a strong second-order NLO response. The presence of electron-donating groups (like the -NH2 group) and the π-conjugated indole system could potentially lead to interesting NLO characteristics in this molecule.

Molecular Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nepjol.info It is widely used in drug design to understand how a ligand, such as a fluoroindole derivative, might interact with a biological target like an enzyme or receptor at the molecular level. nih.govpreprints.org

While docking studies specifically for 2-Amino-6-fluoroindole hydrochloride were not identified, research on related tri-substituted fluoroindole derivatives provides insight into the types of interactions this class of compounds can form. researchgate.net

Identification of Key Interacting Residues and Interaction Types

In a representative docking study, novel tri-substituted fluoroindole derivatives were evaluated as potential inhibitors of human topoisomerase II. researchgate.net The analysis focused on identifying the binding modes, calculating the binding energies, and characterizing the specific molecular interactions between the ligands and the protein's active site. nepjol.info

The primary types of interactions observed for these fluoroindole derivatives included:

Hydrogen Bonds: These are crucial for stabilizing the ligand-protein complex. The amino groups and other substituents on the indole ring act as hydrogen bond donors or acceptors with specific amino acid residues in the protein's binding pocket.

Hydrophobic Interactions: The aromatic indole ring can form favorable hydrophobic and π-π stacking interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), or Tryptophan (Trp).

The results from one such study are summarized below, showing the binding energies and the number of hydrogen bonds formed by different fluoroindole derivatives with the target protein. researchgate.net

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues (Example) |

|---|---|---|---|

| Fludarabine (Standard) | -7.6 | 5 | THR-215 |

| Derivative S-2 | -8.8 | 4 | Not Specified |

| Derivative S-14 | -9.2 | 6 | Not Specified |

This type of analysis reveals that fluoroindole scaffolds can fit into binding sites and form multiple stabilizing interactions, such as hydrogen bonds, which are critical for their potential biological activity. researchgate.net

In Silico Mutational Studies to Elucidate Interaction Criticality

Extensive searches of scientific literature and chemical databases did not yield specific in silico mutational studies conducted on 2-Amino-6-fluoroindole hydrochloride. Therefore, direct research findings, data tables, and detailed analyses of its interaction criticality through mutational studies are not available.

To provide insight into the methodologies that would be employed for such an investigation, this section will outline the principles and hypothetical application of in silico mutational studies to a compound like 2-Amino-6-fluoroindole hydrochloride. These studies are crucial in computational drug design to understand how specific amino acids in a target protein's binding site contribute to the binding affinity and stability of the protein-ligand complex.

General Methodology

In silico mutational studies, often performed using techniques like computational alanine (B10760859) scanning, systematically replace amino acid residues in a protein's binding pocket with a simpler amino acid, typically alanine. nih.govnovapublishers.com This process helps in identifying "hotspot" residues that are critical for the interaction with a ligand. novapublishers.com The primary goal is to calculate the change in binding free energy (ΔΔG) upon mutation. A significant change in this value indicates that the mutated residue plays a crucial role in the binding of the ligand. acs.org

The typical workflow for such a study on a hypothetical protein target for 2-Amino-6-fluoroindole hydrochloride would involve:

Molecular Docking: Initially, the binding pose of 2-Amino-6-fluoroindole hydrochloride within the active site of the target protein is predicted using molecular docking simulations. This provides a starting structural model of the protein-ligand complex.

Molecular Dynamics (MD) Simulations: The docked complex is then subjected to MD simulations to observe the dynamic behavior of the ligand and protein over time, allowing for conformational adjustments and providing a more realistic representation of the interaction. nih.gov

In Silico Mutagenesis: Key amino acid residues in the binding pocket, identified from the docking and MD simulations, are selected for mutation. Each selected residue is computationally mutated to alanine (or other amino acids). nih.gov

Free Energy Calculations: For both the wild-type (non-mutated) and the mutant protein-ligand complexes, binding free energies are calculated. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose. novapublishers.com

Analysis of ΔΔG: The change in binding free energy (ΔΔG) is calculated by subtracting the binding free energy of the wild-type complex from that of the mutant complex (ΔΔG = ΔG_mutant - ΔG_wild-type). A positive ΔΔG value typically indicates that the mutation has weakened the binding affinity, suggesting the original residue was important for the interaction. Conversely, a negative value might suggest the mutation improved binding. acs.org

Hypothetical Research Findings

In a hypothetical study of 2-Amino-6-fluoroindole hydrochloride interacting with a protein kinase, researchers might identify several key residues in the binding pocket. The indole ring could form π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr), while the amino group could act as a hydrogen bond donor to acidic residues like Aspartic acid (Asp) or Glutamic acid (Glu). The fluorine atom might engage in favorable interactions with the protein backbone or other residues.

An in silico mutational study would then quantify the importance of these interactions. The findings could be summarized in a data table, illustrating the impact of each mutation.

Table 1: Hypothetical In Silico Alanine Scanning Results for 2-Amino-6-fluoroindole hydrochloride Binding to a Target Protein.

Disclaimer: The following data is purely illustrative and does not represent actual experimental or computational results.

| Residue Mutated | Wild-Type Residue | Putative Interaction with 2-Amino-6-fluoroindole hydrochloride | Calculated ΔΔG (kcal/mol) | Impact on Binding Affinity |

| Tyr85 | Tyrosine | π-π stacking with the indole ring | +3.5 | Significant decrease |

| Asp142 | Aspartic Acid | Hydrogen bond with the 2-amino group | +4.2 | Significant decrease |

| Leu35 | Leucine | Hydrophobic interaction with the indole ring | +1.8 | Moderate decrease |

| Ser88 | Serine | Hydrogen bond with the fluorine atom | +0.9 | Minor decrease |

| Gly143 | Glycine | Backbone interaction | +0.2 | Negligible |

Interpretation of Hypothetical Data

Critical Interactions: The mutations of Tyr85 and Asp142 to alanine result in a significant positive change in ΔΔG, indicating a substantial loss of binding affinity. This would suggest that the π-π stacking interaction with Tyr85 and the hydrogen bond with Asp142 are critical for the binding of 2-Amino-6-fluoroindole hydrochloride to this hypothetical target.

Supporting Interactions: The mutation of Leu35 leads to a moderate decrease in binding affinity, highlighting the importance of hydrophobic interactions in stabilizing the ligand in the binding pocket. The interaction with Ser88 is of minor importance.

Non-Critical Interactions: The mutation of Gly143 has a negligible impact on binding, suggesting this residue does not play a direct or significant role in the interaction.

Such computational investigations are invaluable for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective inhibitors. novapublishers.com By understanding which interactions are critical, medicinal chemists can modify the ligand to enhance these interactions or introduce new ones, thereby improving the compound's efficacy.

Reactivity Profile and Synthetic Transformations

Electrophilic and Nucleophilic Reactivity of the Indole (B1671886) Ring

Electrophilic aromatic substitution reactions are expected to occur preferentially at the C3 position, which is the most nucleophilic site in the 2-aminoindole system. wikipedia.orgtotal-synthesis.com This is a general feature of indole chemistry, where the pyrrole (B145914) ring is more reactive towards electrophiles than the benzene (B151609) ring. wikipedia.org Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. nih.govnumberanalytics.com

The indole nitrogen can also exhibit nucleophilic character, particularly after deprotonation. However, the amino group at C2 is generally more nucleophilic and will preferentially react with electrophiles under neutral or basic conditions.

Derivatization Reactions at the Amino Functionality

The primary amino group at the 2-position of 2-Amino-6-fluoroindole hydrochloride is a key site for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

The primary amine of 2-Amino-6-fluoroindole readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride or sulfonic acid byproduct. The resulting amides and sulfonamides are often more stable and can serve as protecting groups or as key intermediates for further functionalization. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions of Aminoindoles Note: These are representative reactions for aminoindoles and are expected to be applicable to 2-Amino-6-fluoroindole hydrochloride.

| Acylating/Sulfonylating Agent | Product Type | General Conditions |

| Acetyl chloride | Acetamide | Pyridine, CH₂Cl₂, 0 °C to rt |

| Benzoyl chloride | Benzamide | Triethylamine, CH₂Cl₂, 0 °C to rt |

| p-Toluenesulfonyl chloride | Tosylsulfonamide | Pyridine, CH₂Cl₂, 0 °C to rt |

| Methanesulfonyl chloride | Mesylsulfonamide | Triethylamine, CH₂Cl₂, 0 °C to rt |

N-alkylation of the amino group can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines can be a competing process. A more controlled method for the introduction of a single alkyl group is reductive amination. wikipedia.orgorganic-chemistry.org This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). wikipedia.orgresearchgate.netwhiterose.ac.ukwpmucdn.com

Table 2: Reductive Alkylation of Primary Amines Note: This table illustrates the general transformation expected for 2-Amino-6-fluoroindole hydrochloride.

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | NaBH₃CN | N-Methylamine |

| Acetaldehyde | NaBH(OAc)₃ | N-Ethylamine |

| Acetone | NaBH₃CN | N-Isopropylamine |

| Benzaldehyde | NaBH(OAc)₃ | N-Benzylamine |

The primary amino group of 2-Amino-6-fluoroindole hydrochloride can react with aldehydes and ketones to form imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This condensation reaction is typically catalyzed by acid and often requires the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com

Reaction with isocyanates and isothiocyanates provides a straightforward route to the corresponding ureas and thioureas, respectively. organic-chemistry.orgmdpi.comnih.govnih.govorganic-chemistry.orgnih.govresearchgate.netorganic-chemistry.org These reactions generally proceed under mild conditions and are widely used in the synthesis of biologically active compounds. organic-chemistry.orgmdpi.comnih.gov

Table 3: Synthesis of Imines, Ureas, and Thioureas from Primary Amines Note: General reactions applicable to 2-Amino-6-fluoroindole hydrochloride.

| Reagent | Product Type | General Conditions |

| Aldehyde/Ketone | Imine (Schiff Base) | Acid catalyst (e.g., AcOH), heat, removal of water |

| Isocyanate | Urea | Aprotic solvent (e.g., THF, CH₂Cl₂), rt |

| Isothiocyanate | Thiourea (B124793) | Aprotic solvent (e.g., THF, CH₂Cl₂), rt |

Cyclization and Annulation Reactions to Fused Systems

The bifunctional nature of 2-Amino-6-fluoroindole, possessing both a nucleophilic amino group and a reactive indole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. researchgate.netresearchgate.netnih.govchemrxiv.org Intramolecular cyclization of suitably substituted derivatives can lead to the formation of polycyclic structures. For instance, a 2-aminoindole bearing an appropriate electrophilic center on a side chain can undergo cyclization to form a new ring fused to the indole core.

Annulation reactions, where a new ring is constructed onto the indole framework, can also be achieved. These transformations often involve multi-step sequences or one-pot multi-component reactions. For example, reaction with 1,3-dielectrophiles can lead to the formation of new six-membered rings fused to the indole system.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govrsc.orgnobelprize.orglibretexts.org While 2-Amino-6-fluoroindole itself may not be the direct substrate for some of these reactions without prior modification, its derivatives, particularly halogenated ones, are excellent candidates for such transformations.

For instance, if a halogen atom is introduced at a specific position on the indole ring (e.g., C3, C4, C5, or C7), it can participate in a variety of palladium-catalyzed cross-coupling reactions. The Suzuki coupling allows for the formation of a new C-C bond by reacting the halo-indole with an organoboron reagent. nobelprize.org The Buchwald-Hartwig amination enables the formation of a C-N bond by coupling the halo-indole with an amine. wikipedia.orgrug.nlnih.gov The Sonogashira coupling can be used to introduce an alkyne moiety. organic-chemistry.org These reactions significantly expand the synthetic utility of the 2-Amino-6-fluoroindole scaffold, allowing for the introduction of a wide range of substituents and the construction of complex molecules. researchgate.netsynthesisspotlight.com

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated 2-Amino-6-fluoroindole Derivatives

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Ligand |

| Suzuki Coupling | Organoboron reagent (e.g., R-B(OH)₂) | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, BINAP, XPhos |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C (alkyne) | Pd(PPh₃)₂Cl₂, CuI |

| Heck Coupling | Alkene | C-C (alkene) | Pd(OAc)₂, P(o-tol)₃ |

Mechanistic Investigations of Key Reactions

The reactivity of 2-Amino-6-fluoroindole is governed by the intricate interplay of its constituent functional groups: the indole ring system, the C2-amino group, and the C6-fluoro substituent. Mechanistic investigations into its key reactions, while not always exhaustively detailed for this specific molecule, can be understood through a combination of established principles for indoles, amino-heterocycles, and computational studies on related systems. The primary reaction pathways involve electrophilic aromatic substitution on the indole nucleus, cycloaddition reactions leading to dearomatization, and reactions centered on the exocyclic amino group.

Electrophilic Aromatic Substitution (EAS)

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The most favorable position for electrophilic attack on the indole core is typically the C3 position, as this pathway allows for the positive charge in the intermediate (the sigma complex or arenium ion) to be delocalized over the aromatic system without disrupting the aromaticity of the benzene ring portion. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in two principal steps:

Attack by the π-system: The π-electrons of the indole ring act as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the pyrrole ring, forming a carbocation intermediate. masterorganicchemistry.com

Deprotonation: A base removes a proton from the C3 position, restoring the aromatic system in the final substituted product. masterorganicchemistry.com

In the case of 2-Amino-6-fluoroindole, the regioselectivity and reaction rate are modulated by the electronic effects of the amino and fluoro substituents.

The C2-Amino Group: The amino group is a powerful activating group due to its ability to donate its lone pair of electrons into the ring via resonance (+R effect). This significantly increases the electron density of the indole system, particularly at the C3 position, making the molecule highly reactive towards electrophiles.

The combined influence of these groups makes the C3 position overwhelmingly the most nucleophilic site. The strong activating effect of the C2-amino group dominates, ensuring high reactivity, while the deactivating effect of the C6-fluoro group is less pronounced.

Cycloaddition Reactions

Recent studies have explored the dearomative cycloaddition reactions of indoles, providing access to complex three-dimensional structures like cyclobutane-fused indolines. rsc.org A key example is the photocatalytic intermolecular [2+2] cycloaddition. rsc.org

A proposed mechanism for this type of reaction involves a triplet-triplet energy transfer paradigm: rsc.org

Photosensitization: A photocatalyst absorbs visible light and is excited to a higher energy state.

Energy Transfer: The excited photocatalyst transfers its energy to the indole derivative, promoting it to an excited triplet state.

Cycloaddition: The excited indole then undergoes a stepwise or concerted [2+2] cycloaddition with an olefin.

Product Formation: The resulting cyclobutane-fused indoline (B122111) is formed with high regio- and stereoselectivity.

For 2-Amino-6-fluoroindole, its participation in such reactions would be influenced by its electronic properties. The electron-donating amino group would affect the energy levels of the indole's molecular orbitals and its redox potential. Mechanistic studies on related systems suggest that the reaction is often initiated by the oxidation of the electron-rich indole by an excited-state photocatalyst, generating an indole radical cation. nih.gov The significant radical character at the C3 position of this intermediate then engages with the reaction partner. nih.gov The electronic nature of the substituents can therefore tune the reaction's feasibility and efficiency.

Table 2: Proposed Mechanistic Steps for Photocatalyzed (3+2) Dearomative Cycloaddition

| Step | Description | Intermediate Species |

|---|---|---|

| 1 | Oxidation of the indole by the excited photocatalyst. | Indole radical cation (e.g., 3+· ) |

| 2 | Nucleophilic attack by the reaction partner (e.g., vinyldiazo species) at the C3 position of the radical cation. | Open-chain radical intermediate (e.g., 11 ) |

| 3 | Ring closure (cyclization). | Fused indoline radical cation. |

| 4 | Reduction of the intermediate and protonation. | Final fused indoline product (e.g., 13 ) |

Based on the mechanism proposed for dearomative (3+2) cycloadditions of indoles. nih.gov

Nucleophilic Substitution at Halogenated Positions

While electrophilic substitution is more common for indoles, nucleophilic aromatic substitution (SNAr) can occur, particularly on electron-deficient aromatic rings or those with good leaving groups. The presence of the fluorine atom at C6 on the benzene portion of the indole offers a potential site for such reactions, although the indole ring itself is electron-rich. For a classical SNAr reaction to proceed, significant activation by strong electron-withdrawing groups is typically required. nih.gov

The classical SNAr mechanism involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Loss of Leaving Group: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.